Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate
CAS No.: 1250794-30-9
Cat. No.: VC6806459
Molecular Formula: C8H14O4S
Molecular Weight: 206.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250794-30-9 |
|---|---|
| Molecular Formula | C8H14O4S |
| Molecular Weight | 206.26 |
| IUPAC Name | ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | HGPRQOSHVSLOSF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SCC(=O)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate belongs to the class of thioether esters, integrating a propanoate backbone with a methoxy-oxoethyl sulfanyl substituent. The IUPAC name, ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate, reflects its esterified carboxylic acid groups and sulfur-based linkage. Key structural features include:
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Ester Groups: Ethyl and methoxy esters at the terminal positions.
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Thioether Bridge: A sulfur atom connecting the propanoate chain to the methoxy-oxoethyl moiety.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1250794-30-9 | |
| Molecular Formula | C₈H₁₄O₄S | |
| Molecular Weight | 206.26 g/mol | |
| SMILES | CCOC(=O)C(C)SCC(=O)OC | |
| InChI Key | HGPRQOSHVSLOSF-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide critical insights into the compound’s structure:
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¹H NMR: Signals at δ 1.25–1.30 ppm (triplet, ethyl CH₃), δ 3.70–3.75 ppm (singlet, methoxy OCH₃), and δ 2.85–3.10 ppm (multiplet, SCH₂ and propanoate CH).
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FTIR: Peaks at 1730–1740 cm⁻¹ (ester C=O stretch) and 2550–2600 cm⁻¹ (weak S–H stretch, if present).
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves a two-step esterification and thioether formation process:
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Esterification of Propanoic Acid: Reacting 3-mercaptopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) yields ethyl 3-mercaptopropanoate.
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Thioether Formation: Treating the intermediate with methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the sulfur atom.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄, EtOH | Ethanol | Reflux | 78–85 |
| Thioether Formation | K₂CO₃, Methyl 2-bromoacetate | DMF | 60°C | 65–72 |
Catalytic Innovations
Recent advances emphasize green chemistry principles:
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining yields >70%.
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Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable solvent-free esterification, though with lower efficiency (45–50% yield).
Physicochemical and Functional Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 45–48°C and decomposition onset at 210°C, indicating suitability for moderate-temperature applications.
Solubility Profile
The compound exhibits:
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High Solubility: In polar aprotic solvents (e.g., DMSO, DMF).
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Low Solubility: In water (<0.1 mg/mL) and nonpolar solvents (e.g., hexane).
Table 3: Solubility Data
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Ethanol | 12–15 | 25 |
| Water | <0.1 | 25 |
Reactivity Patterns
The sulfanyl group (-S-) and ester functionalities drive diverse reactions:
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Oxidation: Forms sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/CH₃COOH).
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Nucleophilic Substitution: Reacts with amines to yield thioether amides.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in antiviral and anticancer agents:
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Protease Inhibitors: Modifies enzyme active sites via thioether linkages.
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Prodrug Design: Enhances lipophilicity for improved cellular uptake.
Polymer Chemistry
Incorporated into:
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Self-Healing Polymers: Sulfur’s dynamic bonding enables reversible crosslinking.
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Conductive Materials: Enhances electron transport in polythiophene derivatives.
Agrochemical Development
Functionalized as:
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Herbicide Synthons: Targets plant acetyl-CoA carboxylase.
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Pesticide Coatings: Improves adhesion and rainfastness.
Comparative Analysis with Analogous Compounds
Ethyl 2-[(2-Ethoxy-2-oxoethyl)sulfonyl]propanoate
This sulfonyl derivative (CAS 14719-35-8) exhibits:
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Higher Polarity: Due to the sulfonyl group (-SO₂-), increasing water solubility to 2.5 mg/mL .
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Reduced Thermal Stability: Decomposes at 185°C, limiting high-temperature applications .
Table 4: Key Comparisons
| Property | Sulfanyl Derivative | Sulfonyl Derivative |
|---|---|---|
| Molecular Weight | 206.26 g/mol | 220.29 g/mol |
| Melting Point | 45–48°C | 32–35°C |
| Water Solubility | <0.1 mg/mL | 2.5 mg/mL |
Future Directions and Research Gaps
Mechanistic Studies
Elucidating the compound’s interactions with biological targets (e.g., enzymes, receptors) through molecular docking and kinetic assays remains a priority.
Process Intensification
Exploring continuous-flow synthesis and biocatalytic routes could enhance scalability and sustainability.
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